molecular formula C8H9ClN2O2 B1374926 Ethyl 2-(2-chloropyrimidin-5-yl)acetate CAS No. 917025-00-4

Ethyl 2-(2-chloropyrimidin-5-yl)acetate

Cat. No. B1374926
M. Wt: 200.62 g/mol
InChI Key: RTSBRQPXTQXJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-chloropyrimidin-5-yl)acetate is an organic compound with the chemical formula C8H9ClN2O2 . It is a derivative of pyrimidine and belongs to the family of pyrimidine-2,4,5-triones. This compound is commonly used in the synthesis of various pharmaceutical products, as well as in scientific research.


Synthesis Analysis

Ethyl 2-(2-chloropyrimidin-5-yl)acetate can be synthesized by reacting ethyl acetoacetate with 2-chloropyrimidine-5-carboxylic acid in the presence of a catalyst such as sodium ethoxide or triethylamine. The reaction is typically carried out under reflux conditions and the product is isolated by chromatography.


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-chloropyrimidin-5-yl)acetate is represented by the InChI code: 1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3 . The molecular weight of this compound is 200.62 g/mol .

  • Molecular Weight: 200.62 g/mol
  • Appearance: White to Off-White Solid
  • Solubility: Soluble in ethanol, methanol, and chloroform
  • Reactivity: Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a stable compound and does not react with water or other common solvents.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Diazaoxindoles

    Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives, a related compound, are used in synthesizing diazaoxindoles, which are biologically relevant compounds. This involves treatment with ammonia and subsequent cyclization (Kókai et al., 2016).

  • Formation of Thiazolino[3,2‐a]pyrimidine Derivatives

    Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol to yield ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate, a compound with structural similarities to Ethyl 2-(2-chloropyrimidin-5-yl)acetate (Campaigne et al., 1981).

  • Antimicrobial Activity of Benzimidazole Derivatives

    Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate, a similar compound, shows antimicrobial activity. This indicates potential biomedical applications of Ethyl 2-(2-chloropyrimidin-5-yl)acetate derivatives (Salahuddin et al., 2017).

  • Synthesis of Perimidine Derivatives

    Used in synthesizing 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine derivatives, showing promising antimicrobial activity (Farghaly et al., 2015).

Applications in Memory Enhancement

  • Memory Improvement in Mice: Ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives, related to Ethyl 2-(2-chloropyrimidin-5-yl)acetate, have been found to facilitate memory improvement in mice (Li Ming-zhu, 2010).

Anticancer Potential

  • Potential Anticancer Agents: Related compounds, such as ethyl 1-cyclopropyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole-2-acetate, have been synthesized and evaluated as antihistaminic and antimicrobial agents, suggesting potential in anticancer research (Ozbey et al., 2001).

Other Applications

  • Synthesis of Hydroxypyridin and Pyrimidin-2-yl Acetates

    Provides a high-yielding route for the synthesis of 5-hydroxy-pyridin and pyrimidin-2-yl acetate cores, useful in various chemical applications (Morgentin et al., 2009).

  • Synthesis of Ethyl (5-Aryl-1,3,4-Oxadiazol-2-yl)acetates

    Used in synthesizing aryloxadiazolylacetic acids, which often possess anti-inflammatory and analgesic activities (Janda, 2001).

Safety And Hazards

The safety information for Ethyl 2-(2-chloropyrimidin-5-yl)acetate includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P301, P301, P312, P330 . It is recommended to handle this compound with care and follow the safety guidelines provided in the MSDS .

properties

IUPAC Name

ethyl 2-(2-chloropyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSBRQPXTQXJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloropyrimidin-5-yl)acetate

Synthesis routes and methods

Procedure details

Zinc powder (3.55 g, 54.3 mmol) was added to a solution of (2,4-dichloro-pyrimidin-5-yl)acetic acid ethyl ester (Example 43-(1); 1.57 g, 6.70 mmol) in ethanol (10 mL)-water (8.5 mL), and the mixture was heated while stirring at an external temperature of 96 to 103° C. for 10 minutes. The reaction mixture was cooled to room temperature and then filtered, and the filtrate was concentrated under reduced pressure. Ethyl acetate and water were added to the residue, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane/ethyl acetate=2/1) to give the title compound (820 mg, 61%).
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.55 g
Type
catalyst
Reaction Step One
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-chloropyrimidin-5-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.